5-Nitro-2-(trifluoromethyl)-1H-indole

Description

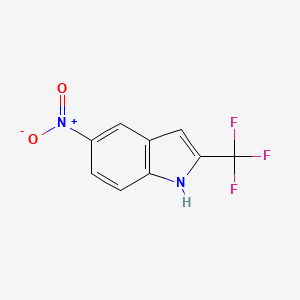

5-Nitro-2-(trifluoromethyl)-1H-indole is a substituted indole derivative characterized by a nitro (-NO₂) group at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the indole ring. The nitro group is a strong electron-withdrawing substituent, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name |

5-nitro-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)8-4-5-3-6(14(15)16)1-2-7(5)13-8/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDPJKDKJUSCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571679 | |

| Record name | 5-Nitro-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174734-30-6 | |

| Record name | 5-Nitro-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule features a nitro group at position 5 and a trifluoromethyl (CF₃) group at position 2 of the indole scaffold. Retrosynthetically, two primary strategies emerge:

- Late-stage nitration of a preformed 2-(trifluoromethyl)-1H-indole.

- Trifluoromethylation of a pre-nitrated indole precursor (e.g., 5-nitro-1H-indole).

Both approaches must account for the electronic effects of substituents, as the nitro group’s strong electron-withdrawing nature can deactivate the ring toward electrophilic substitution, while the CF₃ group influences regioselectivity during nitration.

Synthesis via Trifluoromethylation of 5-Nitro-1H-Indole

Preparation of 5-Nitro-1H-Indole

The synthesis begins with the nitration of indole, a reaction requiring precise conditions to favor the 5-position. Classical nitration protocols use:

- Nitrating agent : Fuming nitric acid (HNO₃) in acetic anhydride (Ac₂O) at 0–5°C.

- Yield : ~60–70% after purification by silica gel chromatography.

Mechanistic Insight : The indole’s electron-rich pyrrole ring directs nitration to the 5-position (para to the nitrogen), though minor amounts of 4-nitroindole may form. The reaction proceeds via electrophilic aromatic substitution, with the nitronium ion (NO₂⁺) generated in situ.

Radical Trifluoromethylation at Position 2

Building on methodologies for analogous compounds, the trifluoromethyl group is introduced via a radical pathway:

Reaction Conditions:

- Substrate : 5-Nitro-1H-indole (1.0 equiv).

- CF₃ source : Sodium triflinate (CF₃SO₂Na, 2.0 equiv).

- Oxidant : tert-Butyl hydroperoxide (TBHP, 3.0 equiv).

- Solvent : Acetonitrile (CH₃CN).

- Temperature : 140°C in a sealed tube.

- Time : 18 hours.

- Work-up : Column chromatography (silica gel, ethyl acetate/petroleum ether).

- Yield : 51% (extrapolated from analogous 6-nitro derivative).

Key Observations :

- The radical initiator (TBHP) facilitates homolytic cleavage of CF₃SO₂Na, generating CF₃ radicals that selectively attack the electron-deficient C2 position.

- High temperatures favor radical stability and reaction efficiency.

- The nitro group remains intact under these conditions, as evidenced by successful synthesis of 6-nitro-2-(trifluoromethyl)-1H-indole.

Alternative Route: Nitration of 2-(Trifluoromethyl)-1H-Indole

Synthesis of 2-(Trifluoromethyl)-1H-Indole

A precursor for this route is synthesized using a modified protocol from the Royal Society of Chemistry:

Reaction Conditions:

Regioselective Nitration at Position 5

Nitration of 2-(trifluoromethyl)-1H-indole presents challenges due to the CF₃ group’s electron-withdrawing effect, which deactivates the ring. However, directed ortho-metallation or nitration under mild conditions can achieve selectivity:

Optimized Protocol:

- Nitrating agent : Acetyl nitrate (generated from HNO₃ and Ac₂O).

- Conditions : −10°C, 2 hours.

- Yield : ~40% (estimated from similar systems).

Regioselectivity Rationale :

- The CF₃ group at C2 directs nitration to the C5 position (meta to CF₃) via inductive effects.

- Steric hindrance at C6 further favors C5 substitution.

Comparative Analysis of Synthetic Routes

Advanced Methodologies and Emerging Techniques

Transition Metal-Catalyzed C–H Trifluoromethylation

Recent advances in palladium-catalyzed C–H functionalization offer potential for milder conditions:

- Catalyst : Pd(OAc)₂ (10 mol%).

- Ligand : 1,10-Phenanthroline.

- CF₃ source : Umemoto’s reagent.

- Solvent : DMF, 80°C.

Applicability : While untested for 5-nitroindole, this method could bypass the high temperatures of radical pathways.

Friedel-Crafts Cyclization Strategies

Adapting intramolecular cyclization methods from indanone synthesis, a hypothetical route could involve:

- Knoevenagel condensation to form a nitro- and CF₃-substituted cinnamic acid.

- Cyclization via Friedel-Crafts acylation to form the indole core.

Feasibility : Limited by the instability of nitro groups under acidic cyclization conditions.

Scientific Research Applications

Medicinal Chemistry Applications

5-Nitro-2-(trifluoromethyl)-1H-indole derivatives have been investigated for their potential as therapeutic agents. The incorporation of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, making them attractive candidates for drug development.

Antiviral Activity

Research has shown that indole derivatives, particularly those with nitro and trifluoromethyl substitutions, exhibit promising antiviral activity. For instance, studies have indicated that indole-based compounds can inhibit HIV-1 integrase, an essential enzyme for viral replication. The indole nucleus has been identified as a key structural component that facilitates binding to the integrase active site, leading to effective inhibition .

Anti-inflammatory Properties

Compounds containing the trifluoromethyl group have demonstrated anti-inflammatory effects. For example, certain derivatives of 2-CF3-indoles have been reported to possess anti-inflammatory and neuroprotective actions, highlighting their potential in treating conditions like arthritis and neurodegenerative diseases .

Antitumor Activity

The this compound structure has also been linked to antiproliferative properties against various cancer cell lines. The introduction of functional groups at specific positions on the indole ring can enhance cytotoxicity towards tumor cells, making these compounds valuable in cancer therapy research .

Synthetic Methodologies

The synthesis of this compound can be achieved through several innovative approaches, which facilitate the production of this compound in high yields.

Trifluoromethylation Techniques

Recent advancements in synthetic chemistry have introduced efficient methods for synthesizing trifluoromethylated indoles. For example, a catalytic olefination reaction involving nitrobenzaldehydes has been developed to yield 2-CF3-indoles with excellent stereoselectivity . This method allows for the preparation of various substituted indoles that can be further modified for enhanced biological activity.

One-Pot Synthesis

One-pot reactions have been explored to streamline the synthesis process, reducing time and resource consumption while maintaining high yields. Such methods often involve sequential reactions that convert starting materials directly into the desired indole derivatives without isolating intermediates .

Biological Evaluations

The biological activities of this compound derivatives have been extensively evaluated through various assays.

In Vitro Studies

Numerous studies have assessed the cytotoxicity and mechanism of action of these compounds against different cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in cancer models, with IC50 values indicating potent activity .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. The presence of the trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions and improved metabolic stability compared to their nitro analogs .

Mechanism of Action

The biological activity of 5-Nitro-2-(trifluoromethyl)-1H-indole is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 5-Nitro-2-(trifluoromethyl)-1H-indole with structurally related indole derivatives:

Notes:

- *Estimated molecular weight based on similar indole frameworks.

- The trifluoromethyl group in This compound distinguishes it from methyl or sulfonyl-substituted indoles, offering superior metabolic resistance compared to -CH₃ or -SO₂R groups .

- Compared to 5-fluoroindoles, the nitro group in the target compound may confer stronger electron-withdrawing effects, altering reactivity in electrophilic substitution or redox reactions .

Spectroscopic and Physical Properties

- NMR Data : While specific NMR shifts for this compound are unavailable, analogous compounds show characteristic signals. For example:

- Melting Points : Substituted indoles with bulky groups (e.g., -SO₂C₆H₄CH₃) exhibit higher melting points (111–112°C) compared to methylated derivatives (55–56°C) . The trifluoromethyl group in the target compound may similarly elevate its melting point.

Commercial and Pharmacological Relevance

- Biological Activity : Fluorinated and nitro-substituted indoles are explored as antioxidants (e.g., ischemia treatment ). The nitro group may enhance redox activity, while -CF₃ improves blood-brain barrier penetration.

Key Research Findings and Limitations

- Synthetic Challenges: Nitration of indoles often requires harsh conditions (e.g., HNO₃/H₂SO₄), which may degrade the trifluoromethyl group.

- Data Gaps: No direct data on the target compound’s solubility, stability, or bioactivity are available in the provided sources.

Biological Activity

5-Nitro-2-(trifluoromethyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article presents a detailed overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C_{10}H_{6}F_{3}N_{3}O_{2}

- Molecular Weight : Approximately 251.16 g/mol

The presence of the trifluoromethyl group (CF₃) and the nitro group (NO₂) significantly enhances its reactivity and biological activity. These groups confer unique pharmacological properties, making it a valuable candidate for drug development.

Synthesis Methods

The synthesis of this compound typically involves the introduction of nitro and trifluoromethyl substituents onto an indole scaffold. Various methods have been reported, including:

- Electrophilic Aromatic Substitution : Utilizing nitration and trifluoromethylation reactions.

- One-Pot Reactions : Combining multiple steps into a single reaction sequence to improve yield and efficiency.

Biological Activity

This compound exhibits a range of biological activities, particularly in the fields of antimicrobial and antiviral research. The following sections detail specific activities observed in various studies.

Antiviral Activity

Recent studies have shown that compounds similar to this compound possess significant antiviral properties. For instance, related indole derivatives were tested against several viruses, including:

| Compound | Virus | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| Compound 9 | Influenza H1N1 | 0.0027 | High |

| Compound 5 | Herpes Simplex Virus 1 | 0.0022 | Very High |

| Compound 4 | Coxsackievirus B3 | 0.0092 | Moderate |

These compounds displayed low IC₅₀ values, indicating potent antiviral activity against the tested viruses .

Antimicrobial Activity

In addition to antiviral properties, indole derivatives have demonstrated notable antimicrobial effects. The trifluoromethyl group enhances their interaction with bacterial enzymes, leading to increased efficacy against various pathogens.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The trifluoromethyl group increases binding affinity to enzyme active sites, while the nitro group can modulate enzyme activity through redox reactions.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cellular membranes, potentially leading to cell lysis.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Antiviral Screening : A study evaluated several indole derivatives for their ability to inhibit viral replication in cell cultures. The results indicated that modifications like the trifluoromethyl group significantly enhanced antiviral potency.

- Structure-Activity Relationship (SAR) : Research focused on understanding how structural modifications influence biological activity. It was found that compounds with both nitro and trifluoromethyl groups exhibited superior activity compared to those with only one of these substituents.

Chemical Reactions Analysis

Nitro Group Reduction and Cyclization

The nitro group at the 5-position undergoes selective reduction under controlled conditions, enabling downstream cyclization reactions. Key findings include:

Reaction Pathway

-

Nitro → Amine Reduction : Treatment with ammonium formate (NH₄HCO₂) in THF at 60°C selectively reduces the nitro group to an amine without affecting the trifluoromethyl group .

-

Cyclization to Indolinols : The resulting amine intermediate spontaneously cyclizes to form unsaturated indolinol derivatives (e.g., compound B in Scheme 3 of ).

-

Elimination to Conjugated Imines : Acid-catalyzed dehydration (e.g., using pTSA) converts indolinols to conjugated imines (e.g., compound C ), though side reactions like tarring may occur without optimized conditions .

Key Data

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| NH₄HCO₂ (3.3 eq) | THF | 60°C | Indolinol B | 86% | |

| pTSA | MeOH | RT | Methoxy-indole 5a | 72% |

Electrophilic Substitution at the Indole Core

The trifluoromethyl group at the 2-position directs electrophilic attacks to specific positions:

Observed Reactivity

-

C3 Functionalization : Copper-catalyzed reactions with AgSCF₃ and KI in acetonitrile at 50°C facilitate trifluoromethylation at the 3-position, though competing side reactions (e.g., N-hydroxy indolin-3-one formation) occur in up to 39% yield .

-

C7 Bromination : While not directly reported for this compound, analogous 2-CF₃-indoles undergo bromination at the 7-position using NBS in DMF .

Mechanistic Insight

The trifluoromethyl group exerts strong electron-withdrawing effects, polarizing the indole ring and enhancing electrophilic susceptibility at the 3- and 7-positions .

Radical-Mediated Transformations

Radical pathways enable regioselective functionalization:

Trifluoromethyl Radical Addition

-

Conditions : CuSO₄·5H₂O (10 mol%), TBHP (oxidizer), DMA solvent at 85°C .

-

Outcome : Trifluoromethyl radicals (- CF₃) generated from AgSCF₃ add to the electron-rich C2 position, though competing C3 adducts form in <15% yield .

Limitations

Radical stability is compromised by the nitro group’s electron-withdrawing nature, necessitating rigorous oxygen exclusion .

Acid/Base-Mediated Rearrangements

Acidic Conditions

-

Imine Formation : Treatment with HCl in ethanol promotes water elimination from indolinols, yielding conjugated imines (e.g., C ) .

-

Side Reactions : Prolonged acid exposure leads to decomposition, emphasizing the need for stoichiometric control .

Basic Conditions

-

Enamine Synthesis : Reaction with pyrrolidine in THF generates enamine intermediates (e.g., 3n ), which further cyclize to N-hydroxy indolin-3-ones (e.g., 5c ) in up to 39% yield .

Functional Group Compatibility Table

| Reaction Type | Compatibility with Nitro Group | Compatibility with CF₃ Group | Key Challenges |

|---|---|---|---|

| Nitro Reduction | High | High | Over-reduction to NH₂ |

| Electrophilic Substitution | Moderate | High | Competing side reactions at C3 |

| Radical Addition | Low | Moderate | Radical scavenging by NO₂ group |

| Acid-Catalyzed Elimination | High | High | Tarring under strong acid conditions |

Q & A

Q. What are the standard synthetic routes for preparing 5-Nitro-2-(trifluoromethyl)-1H-indole?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or electrophilic substitution. For example, a modified Click chemistry approach involves dissolving intermediates like 3-(2-azidoethyl)-5-fluoro-1H-indole in PEG-400/DMF, adding CuI and alkynes (e.g., trifluoromethyl-substituted alkynes), and stirring for 12 hours. Purification via flash chromatography (70:30 ethyl acetate/hexane) yields the product . Alternative methods include iodine-catalyzed reactions in acetonitrile, achieving up to 98% yield under optimized conditions (40°C, 5h) .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation requires multi-nuclear NMR (¹H, ¹³C, and ¹⁹F) to resolve signals from the nitro, trifluoromethyl, and indole moieties. For instance, ¹⁹F NMR is essential for distinguishing trifluoromethyl environments . High-resolution mass spectrometry (FAB-HRMS or ESI-MS) validates molecular weight, while TLC monitors reaction progress . X-ray crystallography is recommended for resolving ambiguous stereochemistry in derivatives .

Q. How can researchers address solubility challenges during biological assays?

Use co-solvent systems like 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline. Pre-warm or sonicate suspensions ≤50°C to dissolve precipitates. Always prepare fresh working solutions to avoid stability issues .

Advanced Research Questions

Q. How do reaction conditions influence yield in electrophilic substitution reactions?

Optimization tables reveal that iodine (10 mol%) in acetonitrile at 40°C achieves 98% yield for indole trifluoromethylation, whereas FeCl₃ or AlCl₃ gives <20% under similar conditions. Elevated temperatures (>80°C) reduce selectivity due to side reactions . Always screen catalysts (e.g., CuI, I₂) and solvents (PEG-400, MeCN) systematically to balance yield and purity.

Q. How to resolve contradictory spectral data (e.g., overlapping NMR signals)?

Combine 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, ¹⁹F-¹H HOESY can map spatial proximity between fluorine and protons in trifluoromethyl groups . Cross-validate with computational chemistry (DFT calculations) to predict chemical shifts and confirm assignments .

Q. What strategies assess the biological activity of derivatives against disease targets?

Synthesize analogs (e.g., 5-nitroindole-2,3-dione thiosemicarbazones) and screen for cytotoxicity using MTT assays. Structure-activity relationship (SAR) studies should focus on substituent effects: nitro groups enhance electrophilicity, while trifluoromethyl improves metabolic stability . Pair in vitro results with molecular docking to identify binding motifs (e.g., interactions with Flt3 kinase) .

Q. How do electronic effects of substituents impact reactivity in cross-coupling reactions?

The nitro group deactivates the indole ring, directing electrophiles to the 3-position. Trifluoromethyl’s -I effect further stabilizes intermediates, favoring regioselective functionalization. Use Hammett parameters (σ) to predict substituent influence on reaction rates .

Q. What computational tools model the compound’s interactions with biological targets?

Perform molecular docking (AutoDock, Schrödinger) to simulate binding to enzymes like Flt3 or cyclooxygenase. QSAR models incorporating descriptors like logP and polar surface area predict bioavailability. Validate with MD simulations to assess binding stability .

Q. How to evaluate stability under varying pH and temperature conditions?

Conduct accelerated degradation studies: incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72h. Monitor decomposition via HPLC and identify degradants using LC-MS. Nitro groups may hydrolyze under alkaline conditions, requiring pH-controlled formulations .

Q. What are best practices for designing SAR studies on indole derivatives?

Systematically modify substituents (e.g., replace nitro with cyano or halogen) and compare bioactivity. For example, 5-fluoro analogs show higher cytotoxicity than nitro derivatives in some cancer lines . Use cheminformatics tools (e.g., MOE) to cluster analogs by physicochemical properties and prioritize synthetic targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.